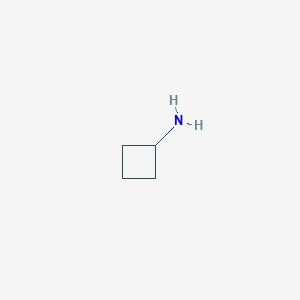

环丁胺

描述

Cyclobutylamine is a compound of interest in various scientific fields due to its unique chemical and physical properties. Recent research has focused on understanding its synthesis, molecular structure, chemical reactions, properties, and applications in different areas excluding drug use and dosage or side effects.

Synthesis Analysis

The synthesis of Cyclobutylamine and related compounds often involves intricate chemical processes. For example, Cyclopropylamines, which are closely related to Cyclobutylamine, can be synthesized through Ti(II)-mediated intramolecular coupling of terminal olefinic moieties with N,N-dimethylcarboxamide moieties of amino acid derivatives, leading to novel and strained bicyclic structures with yields ranging from 78−83% and diastereomeric ratios of about 3:1 (Cao, Xiao, & Joullié, 1999).

Molecular Structure Analysis

Cyclobutylamine's molecular structure is complex and fascinating. The hydrates of Cyclobutylamine, for instance, show two groups: “lower hydrates” and “higher hydrates,” with the latter exhibiting severe disorder and water molecules organized into three-dimensional networks, similar to clathrate hydrate types sI and sH (Dobrzycki, Pruszkowska, Boese, & Cyrański, 2016).

Chemical Reactions and Properties

Cyclobutylamine and its derivatives undergo various chemical reactions, reflecting their chemical properties. For instance, Cyclobutane diamines, as derivatives, are considered promising building blocks in drug discovery, with synthesis approaches developed for preparing multigram amounts of these compounds, highlighting the cyclobutane ring's structural significance (Radchenko et al., 2010).

Physical Properties Analysis

The vibrational spectra and ring-puckering and torsional potential functions of Cyclobutylamine have been extensively studied, indicating multiple molecular configurations and providing insights into its physical properties (Kalasinsky, Guirgis, & Durig, 1977).

Chemical Properties Analysis

The chemical properties of Cyclobutylamine are diverse and have been the subject of various studies. For example, selective hydroxylation of Cyclobutylamine derivatives at chemically unactivated sites has been achieved with high regioselectivity and stereoselectivity, demonstrating the compound's chemical versatility and potential applications in fragment-based drug discovery (Harwood et al., 2023).

科学研究应用

Selective P450BM3 Hydroxylation of Cyclobutylamine Derivatives

- Scientific Field : Synthetic Chemistry for Drug Discovery .

- Application Summary : Cyclobutylamine derivatives are selectively hydroxylated using a panel of engineered P450 BM3 enzymes . This process produces valuable bifunctional intermediates for synthesis and applications in fragment-based drug discovery .

- Methods of Application : The oxidations can proceed with high regioselectivity and stereoselectivity . This process also applies to bicyclo [1.1.1]pentyl (BCP) amine derivatives to achieve the first direct enantioselective functionalization of the bridging methylenes .

- Results or Outcomes : The combination of substrate, enzyme, and reaction engineering provides a powerful general platform for small-molecule elaboration and diversification .

Cyclobutylamine Hemihydrate

- Scientific Field : Crystallography .

- Application Summary : The crystal structure of cyclobutylamine hemihydrate was determined as part of low-temperature and high-pressure structural studies of prototypical hydrogen-bonded molecular systems .

- Methods of Application : The sample of cyclobutylamine hemihydrate was prepared from anhydrous starting material and placed in a sealed glass capillary tube . The sample was cooled until crystallization was observed .

- Results or Outcomes : It was found that pairs of cyclobutylamine molecules are bridged by a single water molecule through N H—O hydrogen bonds . Significantly weaker N—H O contacts link this molecular assembly to form columns parallel to the b axis .

Preparation of Imidazo [1,2-b]pyridazine Derivatives

- Scientific Field : Medicinal Chemistry .

- Application Summary : Cyclobutylamine is a reactant in the preparation of imidazo [1,2-b]pyridazine derivatives . These derivatives are selective and orally available Mps1 (TTK) kinase inhibitors .

- Methods of Application : The specific methods of application are not provided in the source .

- Results or Outcomes : The specific results or outcomes are not provided in the source .

安全和危害

Cyclobutylamine is highly flammable and causes severe skin burns and eye damage . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Containers may explode when heated . Vapors may form explosive mixtures with air .

属性

IUPAC Name |

cyclobutanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N/c5-4-2-1-3-4/h4H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZZKOVLJUKWSKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00870982 | |

| Record name | Cyclobutanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

71.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclobutylamine | |

CAS RN |

2516-34-9, 6291-01-6 | |

| Record name | Cyclobutylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2516-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aminocyclobutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002516349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclobutylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006291016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclobutanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclobutylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.942 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Aminocyclobutane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HFH6FE5D4Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B51815.png)

![Propan-2-yl 4-[(1-{2-chloro-5-[(dodecane-1-sulfonyl)amino]anilino}-4,4-dimethyl-1,3-dioxopentan-2-yl)oxy]benzoate](/img/structure/B51824.png)

![[(3S,8R,9S,10R,13S,14S,17S)-17-acetyloxy-10,13,17-trimethyl-7-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B51828.png)